N-(5-ethyl-3-{(4-methylpiperidin-1-yl)[4-(methylsulfanyl)phenyl]methyl}thiophen-2-yl)benzamide
Description
N-(5-ethyl-3-{(4-methylpiperidin-1-yl)[4-(methylsulfanyl)phenyl]methyl}thiophen-2-yl)benzamide is a structurally complex small molecule featuring a benzamide core linked to a substituted thiophene ring. Key structural elements include:
- A thiophene ring substituted at the 3-position with a [4-(methylsulfanyl)phenyl]methyl group and a 4-methylpiperidin-1-yl moiety.
- A 5-ethyl group on the thiophene ring and a benzamide group at the 2-position.
Properties
Molecular Formula |
C27H32N2OS2 |
|---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
N-[5-ethyl-3-[(4-methylpiperidin-1-yl)-(4-methylsulfanylphenyl)methyl]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C27H32N2OS2/c1-4-22-18-24(27(32-22)28-26(30)21-8-6-5-7-9-21)25(29-16-14-19(2)15-17-29)20-10-12-23(31-3)13-11-20/h5-13,18-19,25H,4,14-17H2,1-3H3,(H,28,30) |
InChI Key |
OAWPJRLFONLYJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)SC)N4CCC(CC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3-{(4-methylpiperidin-1-yl)[4-(methylsulfanyl)phenyl]methyl}thiophen-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated thiophene intermediate.
Attachment of the Benzamide Core: The benzamide core can be attached through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3-{(4-methylpiperidin-1-yl)[4-(methylsulfanyl)phenyl]methyl}thiophen-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-ethyl-3-{(4-methylpiperidin-1-yl)[4-(methylsulfanyl)phenyl]methyl}thiophen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3-{(4-methylpiperidin-1-yl)[4-(methylsulfanyl)phenyl]methyl}thiophen-2-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The piperidine moiety may play a role in binding to receptors or enzymes, while the thiophene ring could be involved in electron transfer processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The compound shares structural motifs with several analogues, differing primarily in substituents and heterocyclic systems. Below is a comparative analysis:
| Compound Name | Key Structural Differences | Biological Relevance | Reference |
|---|---|---|---|
| N-(5-ethyl-3-{(4-methylpyridin-2-yl)aminomethyl}thiophen-2-yl)benzamide | Replaces 4-methylpiperidin-1-yl and [4-(methylsulfanyl)phenyl] with 4-methylpyridin-2-yl amino and thiophen-3-yl groups. | Enhanced solubility due to pyridine; potential kinase inhibition activity. | |
| 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide | Substitutes benzamide with pentanamide; incorporates dichlorophenyl-piperazine. | Dopamine D3 receptor selectivity (IC50 = 12 nM) due to piperazine and halogenated aryl. | |
| 4-(5-Formylthiophen-2-yl)-N-methyl-benzamide | Lacks ethyl and piperidine groups; includes formyl-thiophene and methyl-benzamide. | Intermediate in synthesis of protease inhibitors; lower molecular weight. | |
| N-[4-(methoxymethyl)-1-[2-(thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide | Methoxymethyl-piperidine core with thiophen-2-yl ethyl chain; propanamide instead of benzamide. | Potential CNS activity due to piperidine and thiophene synergy. |
Physicochemical Properties
- Lipophilicity : The methylsulfanyl group in the target compound increases lipophilicity (logP ≈ 4.2 estimated) compared to analogues with polar groups (e.g., formyl or methoxy substituents, logP ≈ 2.5–3.5) .
- Molecular Weight : Estimated at ~520 g/mol, higher than simpler analogues like 4-(5-formylthiophen-2-yl)-N-methyl-benzamide (MW ~275 g/mol) .
- Solubility: Lower aqueous solubility (<10 µM) compared to pyridine-containing analogues (e.g., N-(5-ethyl-3-{[(4-methylpyridin-2-yl)amino]...}, solubility ~50 µM) due to reduced polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
